molecular formula C19H21ClFN5O B5595453 4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

Cat. No.: B5595453
M. Wt: 389.9 g/mol
InChI Key: DYCSPGQUUJCSPF-UHFFFAOYSA-N
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Description

4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C19H21ClFN5O and its molecular weight is 389.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.1418662 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to the query molecule have been synthesized and evaluated for their anticancer properties. For instance, novel fluoro substituted benzo[b]pyran derivatives, which share some structural similarities with the query compound, have demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). These findings suggest that the incorporation of fluoro substituents and specific heterocyclic rings, similar to those in the query compound, may confer anticancer properties.

Antipsychotic Potential

Another study explored conformationally restricted butyrophenones with various substituents, including piperazine and pyrimidine rings, which are present in the query compound. These were evaluated for their potential as antipsychotic agents through in vitro assays targeting dopamine and serotonin receptors. Compounds with a benzoylpiperidine moiety, similar to part of the query structure, showed selectivity for 5-HT(2A) receptors, indicating their potential as antipsychotic drugs (Raviña et al., 2000).

DNA Detection Probes

A study on novel aminated benzimidazo[1,2-a]quinolines, which, like the query compound, incorporate piperazine and pyrimidine structures, revealed their potential as fluorescent probes for DNA detection. These compounds exhibited enhanced fluorescence emission intensity upon binding to ct-DNA, highlighting their application in bioanalytical chemistry for DNA detection (Perin et al., 2011).

Antibacterial Agents

Pyridobenzothiazine derivatives, which share structural features with the query compound, demonstrated potent antibacterial activities against both Gram-positive and Gram-negative pathogens. The study underscores the potential of incorporating specific heterocyclic systems, akin to those in the query compound, for developing new antibacterial agents (Cecchetti et al., 1987).

Corrosion Inhibition

Research on piperidine derivatives for the corrosion inhibition of iron revealed that compounds with fluoro and pyrimidine substituents, similar to the query compound, exhibit significant corrosion inhibition properties. This application is crucial in materials science, particularly for protecting metal surfaces in various industrial environments (Kaya et al., 2016).

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic molecules, or it could have applications in fields such as medicinal chemistry .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN5O/c20-14-4-3-5-15(21)17(14)18(27)25-12-10-24(11-13-25)16-6-7-22-19(23-16)26-8-1-2-9-26/h3-7H,1-2,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCSPGQUUJCSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.